molecular formula C22H19FN4O2 B243618 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide

Katalognummer B243618
Molekulargewicht: 390.4 g/mol
InChI-Schlüssel: VTZUZVDWOHXURG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Wirkmechanismus

The mechanism of action of 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves the inhibition of specific signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of protein kinases such as AKT and ERK, which are known to promote cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has a low toxicity profile and does not exhibit significant adverse effects on normal cells. It has been found to induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide in lab experiments include its high potency and selectivity for cancer cells, low toxicity profile, and potential use as a fluorescent probe for imaging cancer cells. However, its limitations include its limited solubility in water and the need for further studies to determine its efficacy in vivo.

Zukünftige Richtungen

There are several future directions for the study of 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide. These include further studies to determine its efficacy in vivo, the development of more efficient synthesis methods, and the exploration of its potential use in combination with other anti-cancer agents. Additionally, there is potential for the development of analogs with improved solubility and selectivity for specific cancer types.

Synthesemethoden

The synthesis of 4-ethoxy-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves the reaction of 4-fluoroaniline, benzotriazole, and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at a specific temperature and for a specific duration to obtain the desired product.

Wissenschaftliche Forschungsanwendungen

This compound has been studied for its potential applications in biomedical research, particularly in the field of cancer treatment. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as a fluorescent probe for imaging cancer cells.

Eigenschaften

Molekularformel

C22H19FN4O2

Molekulargewicht

390.4 g/mol

IUPAC-Name

4-ethoxy-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H19FN4O2/c1-3-29-18-10-4-15(5-11-18)22(28)24-19-13-21-20(12-14(19)2)25-27(26-21)17-8-6-16(23)7-9-17/h4-13H,3H2,1-2H3,(H,24,28)

InChI-Schlüssel

VTZUZVDWOHXURG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

Kanonische SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.